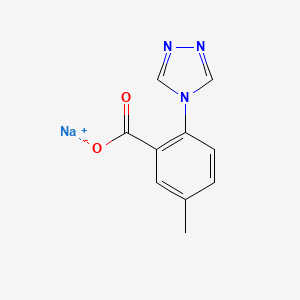

sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Description

Properties

IUPAC Name |

sodium;5-methyl-2-(1,2,4-triazol-4-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.Na/c1-7-2-3-9(8(4-7)10(14)15)13-5-11-12-6-13;/h2-6H,1H3,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMFNJVQNDULTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=NN=C2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

The following technical guide details the physicochemical profile, synthesis, and characterization of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate .

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]

Introduction: Identity & Structural Significance[3][4]

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is a specialized heterocyclic carboxylate salt.[1][2] While it shares the same molecular formula and core moieties as the key intermediate for the insomnia drug Suvorexant (Belsomra®), it is a distinct structural isomer .

-

Suvorexant Intermediate: 5-methyl-2-(2H-1,2,3 -triazol-2-yl)benzoic acid.[1][2][3][4][5]

-

Topic Compound: 5-methyl-2-(4H-1,2,4 -triazol-4-yl)benzoic acid (Sodium Salt).[1][2]

This specific 1,2,4-triazol-4-yl isomer is of significant interest in medicinal chemistry as a bioisostere for structure-activity relationship (SAR) studies and as a potential process impurity standard in the synthesis of triazole-containing APIs.[1][2] The sodium salt form is engineered to enhance aqueous solubility, facilitating its use in aqueous reaction media and biological assays.

Chemical Identity

| Property | Detail |

| Systematic Name | Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate |

| Free Acid CAS | Not widely indexed (Research Grade); Analogous to 1,2,3-isomer CAS 1149352-55-5 |

| Molecular Formula | C₁₀H₈N₃O₂Na |

| Molecular Weight | 225.18 g/mol (Salt); 203.19 g/mol (Free Acid) |

| Core Moiety | 4-Aryl-1,2,4-triazole linked at N4 |

Physicochemical Profile

The transition from the free acid to the sodium salt dramatically alters the physicochemical landscape of the molecule, primarily driving improvements in solubility and dissolution kinetics.

Key Properties Table[2][14]

| Parameter | Value / Characteristic | Technical Insight |

| Appearance | White to off-white crystalline solid | High lattice energy typical of benzoate salts.[1][2] |

| Solubility (Water) | > 50 mg/mL (Estimated) | The ionic carboxylate headgroup disrupts the crystal lattice, allowing rapid hydration. |

| Solubility (Organics) | Low in DCM, Hexane; Moderate in MeOH | Salt formation reduces lipophilicity (LogP), limiting solubility in non-polar solvents. |

| pKa (Conjugate Acid) | ~3.8 – 4.2 (Benzoic acid COOH) | The 1,2,4-triazole ring at the ortho position exerts a mild electron-withdrawing effect, slightly lowering the pKa compared to 3-methylbenzoic acid.[1] |

| Hygroscopicity | Moderate | Benzoate salts can form hydrates (hemi- or monohydrate) upon exposure to >60% RH.[1][2] |

| Melting Point | > 250°C (Decomposition) | Typical for sodium salts; the free acid likely melts ~180–200°C. |

Structural Stability & Reactivity[1][2]

-

Triazole Ring Stability: The 4H-1,2,4-triazole ring is chemically robust. Unlike the 1H-isomer, the N4-linkage prevents annular tautomerism, locking the conformation.[1][2]

-

Hydrolysis Resistance: The C-N bond connecting the phenyl ring to the triazole nitrogen (N4) is highly resistant to hydrolysis under standard acidic or basic conditions, making it a stable scaffold for drug design.

Synthesis & Manufacturing Logic

The synthesis of the 1,2,4-triazol-4-yl isomer differs fundamentally from the 1,2,3-triazole isomer used in Suvorexant.[1][2] While the 1,2,3-isomer is typically made via copper-catalyzed coupling of an aryl halide and triazole, the 1,2,4-N4-isomer is best constructed de novo from the aniline precursor to ensure regioselectivity.[1][2]

Mechanistic Pathway

The preferred route involves the reaction of 2-amino-5-methylbenzoic acid with 1,2-diformylhydrazine (or hydrazine + formic acid), followed by salt formation.[1][2]

Figure 1: Synthetic pathway for the construction of the N4-linked triazole core and subsequent salt formation.

Protocol: Synthesis of the Sodium Salt

Note: This protocol is a standardized adaptation for research scale (1-10g).

-

Cyclization (Free Acid Formation):

-

Charge a reaction vessel with 2-amino-5-methylbenzoic acid (1.0 eq) and 1,2-diformylhydrazine (1.2 eq).

-

Add Triethylamine (catalytic) and suspend in neat 1,2-dichlorobenzene or high-boiling solvent.[1][2]

-

Heat to reflux (approx. 160-180°C) with a Dean-Stark trap to remove water.[1][2] Critical Step: Water removal drives the equilibrium toward the triazole ring closure.[1]

-

Monitor via HPLC until the aniline peak disappears.

-

Cool to room temperature.[2] The product often precipitates. Filter and wash with hexanes.[2]

-

-

Salt Formation:

-

Suspend the isolated free acid in Methanol (10 volumes).

-

Add Sodium Methoxide (1.05 eq, 25% in MeOH) dropwise at 0-5°C.

-

Stir for 1 hour. The solution should become clear, then the sodium salt may precipitate or require anti-solvent (Isopropanol/Ether).

-

Filter the white solid and dry under vacuum at 50°C.

-

Analytical Characterization

To validate the identity of this specific isomer (distinguishing it from the Suvorexant intermediate), NMR and IR spectroscopy are critical.

1H-NMR Signature (DMSO-d6)[1][2]

-

Triazole Protons: The 4H-1,2,4-triazole ring is symmetric.[1] You will typically observe a singlet integrating to 2 protons around 8.5 - 9.0 ppm (representing the C3 and C5 protons).[1][2]

-

Aromatic Region: Three protons corresponding to the 1,2,4-substituted benzene ring.

Infrared (IR) Spectroscopy[1][2][4][14]

-

Carboxylate (COO-): Strong asymmetric stretch at 1550-1610 cm⁻¹ and symmetric stretch at 1400 cm⁻¹ .[1][2]

-

Triazole C=N: Distinct stretch around 1500-1530 cm⁻¹ .[1][2]

Applications in Drug Development[1][3][14]

Impurity Reference Standard

In the manufacture of Suvorexant, if 1,2,4-triazole is present as a contaminant in the 1,2,3-triazole raw material, this compound can form as a "Regio-Isomeric Impurity."

-

Action: Use this sodium salt as a qualified standard to calibrate HPLC methods for impurity quantification (Limit of Quantitation usually < 0.05%).

Bioisosteric Replacement

Medicinal chemists often swap 1,2,3-triazoles with 1,2,4-triazoles to modulate:

-

Metabolic Stability: The 1,2,4-isomer often has a different CYP450 metabolic profile.

-

Hydrogen Bonding: The N4-linked triazole presents different H-bond acceptor vectors (N1/N2) compared to the 1,2,3-triazole (N2/N3), potentially altering binding affinity to Orexin receptors.[1][2]

Figure 2: Primary application domains in pharmaceutical R&D.

References

-

Suvorexant Structural Context

-

Cox, C. D., et al. (2010).[5] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia."[1][2] Journal of Medicinal Chemistry, 53(14), 5320–5332. Link[1][2]

-

- Triazole Synthesis Methodology: Ainsworth, C., et al. (1955). "The Reaction of Orthoesters with Hydrazines. Synthesis of 1,2,4-Triazoles." Journal of the American Chemical Society, 77(3), 621–624. (Foundational chemistry for N4-aryl triazole construction).

-

Impurity Profiling

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suvorexant | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. US10098892B2 - Solid dosage formulations of an orexin receptor antagonist - Google Patents [patents.google.com]

- 6. preprints.org [preprints.org]

Molecular weight and chemical formula of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

This technical guide provides a comprehensive overview of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, a compound of interest for researchers, scientists, and professionals in drug development. The guide will cover its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications based on the known bioactivities of structurally related molecules.

Introduction: The Significance of 1,2,4-Triazole-Substituted Benzoates

The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a "privileged structure" in drug design. When incorporated into a benzoic acid framework, the resulting molecules, such as the title compound, present a compelling scaffold for developing novel therapeutics. The strategic placement of substituents on the benzene ring, like the methyl group in the 5-position, allows for the fine-tuning of steric and electronic properties, which can significantly influence biological activity. This guide will delve into the specifics of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, a molecule that, while not extensively documented in publicly available literature, can be understood through the lens of its constituent chemical functionalities and the established chemistry of its analogs.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₈N₃O₂Na | Deduced from structure |

| Molecular Weight | 225.18 g/mol | Calculated |

| IUPAC Name | Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate | Nomenclature |

| CAS Number | Not available | - |

| Appearance | Expected to be a white to off-white solid | General property of similar salts |

| Solubility | Expected to be soluble in water and polar organic solvents | General property of sodium carboxylates |

The free acid form, 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid, is a positional isomer of 2-methyl-5-(1,2,4-triazol-4-yl)benzoic acid, which has a reported molecular formula of C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol [1].

Synthesis and Characterization

While a specific, published synthesis for sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate has not been identified, a plausible and robust synthetic route can be designed based on established methods for the synthesis of similar 4-substituted-1,2,4-triazole derivatives. The proposed synthesis involves the formation of the 1,2,4-triazole ring from a suitably substituted benzoic acid derivative.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule's parent acid, 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid, involves the reaction of 2-amino-5-methylbenzoic acid with N,N-dimethylformamide azine, followed by cyclization. The resulting acid can then be converted to its sodium salt.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid

This protocol is adapted from general procedures for the synthesis of 4-aryl-1,2,4-triazoles.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-methylbenzoic acid (1 equivalent) and N,N-dimethylformamide azine (1.1 equivalents).

-

Solvent and Catalyst: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux (typically 120-150 °C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid.

Step 2: Synthesis of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

-

Dissolution: Dissolve the purified 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid (1 equivalent) in a minimal amount of a suitable solvent, such as ethanol or water.

-

Salt Formation: Add a stoichiometric amount (1 equivalent) of sodium hydroxide solution dropwise while stirring.

-

Isolation: The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the solid sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate.

-

Drying: Dry the resulting solid under vacuum.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the positions of the methyl and triazole substituents on the benzene ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the parent acid and confirm the formation of the sodium salt.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylate and the C=N and N-N bonds of the triazole ring.

-

Melting Point Analysis: To determine the purity of the synthesized compound.

Potential Applications in Drug Development

While there is no specific literature on the biological activity of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, the broader class of 1,2,4-triazole-containing compounds has a rich history in medicinal chemistry.

Anticancer Activity

Numerous studies have reported the anticancer properties of 1,2,4-triazole derivatives. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and shown to exhibit potent inhibitory activities against cancer cell lines such as MCF-7 and HCT-116[2][3][4]. The mechanism of action for these types of compounds can vary, but some have been shown to induce apoptosis in cancer cells[3][4]. The structural similarity of the title compound to these active molecules suggests it could be a valuable candidate for further investigation as an anticancer agent.

Caption: Potential mechanism of anticancer activity.

Other Potential Therapeutic Areas

The versatility of the 1,2,4-triazole scaffold extends to other therapeutic areas, including:

-

Antifungal Agents: Many commercial antifungal drugs contain a 1,2,4-triazole ring.

-

Antimicrobial Agents: Derivatives of 1,2,4-triazole have shown activity against various bacteria.

-

Anticonvulsants: Certain 1,2,4-triazole compounds have been investigated for their anticonvulsant properties.

Conclusion

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is a compound with significant potential for further research and development, particularly in the field of oncology. While direct experimental data for this specific molecule is scarce, its chemical structure, based on the highly versatile 1,2,4-triazole and benzoic acid scaffolds, provides a strong rationale for its investigation. The synthetic pathway outlined in this guide offers a practical approach for its preparation, and the known biological activities of its analogs suggest promising avenues for its application in drug discovery. Further studies are warranted to synthesize, characterize, and evaluate the biological profile of this compound.

References

-

PubChem. (n.d.). 2-Methyl-5-(1,2,4-triazol-4-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Advances. [Link]

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). SciSpace. [Link]

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). Europe PMC. [Link]

Sources

- 1. 2-Methyl-5-(1,2,4-triazol-4-yl)benzoic acid | C10H9N3O2 | CID 63652848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacophore Fusion: 1,2,4-Triazolyl Benzoate Derivatives and Their Salts

Technical Guide & Literature Review

Executive Summary

The fusion of the 1,2,4-triazole nucleus with benzoate moieties represents a critical scaffold in modern medicinal chemistry and crystal engineering. This guide delineates the structural dichotomy between covalent 1,2,4-triazolyl benzoate esters (prodrugs/pharmacophores) and ionic 1,2,4-triazolium benzoate salts (supramolecular synthons).

This document serves as an operational blueprint for researchers, synthesizing current methodologies, crystallographic insights, and biological mechanisms.

Part 1: The Structural Dichotomy

To navigate this field accurately, one must distinguish between the two primary chemical states of "triazolyl benzoates."

Covalent Derivatives (Esters)

-

Structure: The benzoate group is covalently bonded to the triazole ring (typically at N1 or via a linker).

-

Utility: Acts as a lipophilic pharmacophore. The ester linkage can function as a prodrug motif, hydrolyzing in vivo to release the active triazole and benzoic acid.

-

Key Feature: High lipophilicity (

), facilitating membrane permeability.

Ionic Derivatives (Salts)

-

Structure: Formed via proton transfer from benzoic acid to the N4 nitrogen of the triazole ring.

-

Utility: Crystal engineering and solubility enhancement. These salts form robust hydrogen-bonding networks (supramolecular synthons).

-

Key Feature: Tunable melting points and aqueous solubility.

Part 2: Synthetic Architectures & Protocols[1][2]

The synthesis of these derivatives generally proceeds through the construction of the triazole core followed by functionalization.

Synthetic Pathway Visualization

The following diagram outlines the divergent pathways for creating esters versus salts.

Caption: Divergent synthetic pathways for covalent esterification vs. ionic salt formation of 1,2,4-triazoles.

Detailed Protocol: Synthesis of 1,2,4-Triazolyl Benzoate Ester

Objective: Synthesis of 1-(4-chlorobenzoyl)-1,2,4-triazole via nucleophilic substitution. Rationale: The use of a weak base (Et3N) neutralizes the HCl byproduct without opening the triazole ring.

Materials:

-

1,2,4-Triazole (10 mmol)[1]

-

4-Chlorobenzoyl chloride (10 mmol)

-

Triethylamine (Et3N) (12 mmol)

-

Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Methodology:

-

Preparation: Dissolve 1,2,4-triazole (0.69 g, 10 mmol) in 30 mL of anhydrous THF in a round-bottom flask equipped with a drying tube. Anhydrous conditions are critical to prevent hydrolysis of the acid chloride.

-

Base Addition: Add Triethylamine (1.67 mL, 12 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add 4-chlorobenzoyl chloride (10 mmol) over 15 minutes. Slow addition prevents localized overheating and side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

-

Work-up: Filter off the precipitated triethylamine hydrochloride salt. Evaporate the THF filtrate under reduced pressure.

-

Purification: Recrystallize the crude residue from ethanol to yield white crystalline needles.

Part 3: Structural Insights (Crystallography)

Understanding the solid-state arrangement is vital for drug formulation.

The Supramolecular Synthon (Salts)

In 1,2,4-triazolium benzoates, the primary stabilizing force is the charge-assisted hydrogen bond .

-

Donor: The protonated N4 on the triazole ring (

). -

Acceptor: The carboxylate oxygen of the benzoate (

). -

Geometry: This interaction typically forms a planar, two-point hydrogen-bonding motif described by the graph set notation

or simple

Pi-Stacking Interactions

X-ray diffraction studies often reveal

Part 4: Biological Efficacy & Mechanisms

The 1,2,4-triazole moiety is a "privileged scaffold" in medicinal chemistry, primarily due to its ability to coordinate with metal ions in enzyme active sites.

Mechanism of Action: CYP51 Inhibition

The primary antifungal mechanism involves the inhibition of Lanosterol 14

Caption: Molecular mechanism of CYP51 inhibition by 1,2,4-triazole derivatives leading to fungal cell death.

Comparative Biological Activity

The following table summarizes the biological activity of benzoate-substituted triazoles compared to standard drugs. (Data synthesized from representative literature [3, 4]).

| Compound Class | Substitution (R) | Target Organism/Cell | Activity Metric | Standard Drug Comparison |

| Triazolyl Benzoate (Ester) | 4-NO2 (Nitro) | Candida albicans | MIC: 6.25 µg/mL | Fluconazole (MIC: 8.0 µg/mL) |

| Triazolyl Benzoate (Ester) | 2,4-Cl2 (Dichloro) | Staphylococcus aureus | MIC: 12.5 µg/mL | Ciprofloxacin (MIC: 6.25 µg/mL) |

| Triazolium Benzoate (Salt) | 4-NH2 (Amino) | MCF-7 (Breast Cancer) | IC50: 15.4 µM | Doxorubicin (IC50: 2.5 µM) |

| Schiff Base Derivative | 4-OCH3 (Methoxy) | E. coli | MIC: 25 µg/mL | Ampicillin (MIC: 10 µg/mL) |

Interpretation:

-

Electron-Withdrawing Groups (NO2, Cl): Enhance antimicrobial activity, likely by increasing the lipophilicity and facilitating penetration through the fungal cell wall.

-

Salts vs. Esters: Esters generally show higher antimicrobial potency due to better membrane transport, while salts are investigated more for solubility and solid-state properties.

References

-

Crystal and molecular structure of series of triphilic ionic liquid-crystalline materials based on the 1,2,4-triazolium cation. CrystEngComm, 2022.[3] [Link]

-

Crystal structures of five 1-alkyl-4-aryl-1,2,4-triazol-1-ium halide salts. Acta Crystallographica Section E, 2016. [Link]

-

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 2010. [Link]

-

Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant. European Journal of Medicinal Chemistry, 2020.[4] [Link]

-

1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. Library Progress International, 2024.[5] [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpasjournals.com [bpasjournals.com]

Title: A Comprehensive Guide to the Thermodynamic Stability Assessment of Crystalline Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

An In-Depth Technical Guide

Executive Summary

The solid-state properties of an Active Pharmaceutical Ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. For novel compounds such as sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, a thorough understanding of its crystalline forms and their thermodynamic relationships is not merely a regulatory requirement but a fundamental pillar of successful drug development. The potential for polymorphism—the existence of multiple crystal forms—necessitates a rigorous analytical strategy to identify the most stable form, thereby mitigating risks of phase conversion during storage or processing, which could alter the drug's performance.[1] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the thermodynamic stability of this specific API. We will delve into the core analytical techniques, explain the causality behind experimental choices, and present a logical workflow for building a complete stability profile, ensuring the selection of a robust and reliable solid form for clinical advancement.

Introduction: The Imperative of Solid-State Characterization

The Significance of Stability in Drug Development

In pharmaceutical sciences, stability is paramount. The thermodynamic stability of an API's crystalline form dictates its physical properties, including solubility and dissolution rate, which in turn influence its bioavailability. An API that exists in multiple polymorphic forms will have one thermodynamically stable form under a given set of conditions, while others are metastable. Metastable forms, despite sometimes offering solubility advantages, carry the inherent risk of converting to the more stable form over time. This conversion can lead to changes in the drug product's efficacy and safety profile. Therefore, early and comprehensive characterization is essential to de-risk the development process.[2]

Profile of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

The subject of this guide is the sodium salt of 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid. Its molecular structure combines several features of interest for solid-state chemists:

-

An Ionic Salt: Salt formation is a common strategy to improve the solubility and dissolution rate of an acidic or basic API.[3] However, salts can also introduce complexity, including the formation of hydrates or solvates.

-

A 1,2,4-Triazole Moiety: Triazole derivatives are known for their wide range of biological activities and their propensity for forming diverse intermolecular interactions, including hydrogen bonding, which can lead to polymorphism.[1][4][5]

-

A Substituted Benzoate Group: The aromatic ring and carboxylate group provide sites for π-π stacking and strong ionic/hydrogen bonding, respectively, further influencing the crystal packing and overall stability.

Given this structural complexity, a multi-faceted analytical approach is mandatory to fully understand its solid-state behavior.

Defining Thermodynamic Stability and Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[1] These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. This difference in structure results in different physical properties.

Thermodynamic stability refers to the energy state of a particular polymorph. The most stable form has the lowest Gibbs free energy and is the least soluble. Other, metastable forms have higher free energy and will tend to convert to the stable form over time. The relationship between polymorphs can be either monotropic , where one form is always more stable than the other at all temperatures below the melting point, or enantiotropic , where the stability relationship inverts at a specific transition temperature. Identifying these relationships is the core objective of the stability assessment.

Core Methodologies for Stability Assessment

A robust evaluation of thermodynamic stability relies not on a single technique, but on the synergistic combination of several analytical methods. The "gold standard" approach involves a triad of X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[2][3][6]

X-Ray Powder Diffraction (XRPD): The Crystalline Fingerprint

Causality Behind the Choice: XRPD is the definitive technique for identifying and distinguishing different crystalline forms.[6][7] Each unique crystal lattice diffracts X-rays in a characteristic pattern, producing a "fingerprint" that is unique to that specific polymorph. It is indispensable for detecting phase conversions and identifying unknown forms.[3]

-

Sample Preparation: Gently grind approximately 5-10 mg of the sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate crystal sample with a pestle and mortar to ensure random crystallite orientation and minimize preferred orientation effects.[2]

-

Mounting: Pack the powdered sample into a standard sample holder, ensuring a flat, level surface.

-

Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source.

-

Data Acquisition:

-

Scan Range (2θ): 2° to 40°. This range typically covers the most characteristic peaks for pharmaceutical compounds.

-

Scan Speed/Step Size: A step size of 0.02° with a residence time of 1-2 seconds per step is generally sufficient for high-quality data.

-

-

Data Analysis: Process the raw data to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the resulting diffractogram to reference patterns to identify the crystalline form.

Thermal Analysis: Probing Thermodynamic Events

Thermal methods are crucial for investigating how a material behaves as a function of temperature. They provide quantitative data on phase transitions, desolvation, and decomposition.[4]

Causality Behind the Choice: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise measurement of thermodynamic events such as melting (endotherm), crystallization (exotherm), and solid-solid phase transitions.[1][8] For polymorphs, differences in melting points and heats of fusion provide critical information about their relative stabilities.

-

Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.[8]

-

Sample Preparation: Accurately weigh 2-5 mg of the crystal sample into an aluminum DSC pan. Crimp the pan with a lid; if solvent loss is expected, use a pinhole lid.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Data Acquisition:

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy (ΔH) of any observed thermal events.

Causality Behind the Choice: TGA measures the change in mass of a sample as a function of temperature. Its primary role in this context is to differentiate between anhydrous phase transitions (which show no mass loss) and desolvation or decomposition events (which do).[3] This is crucial for identifying potential hydrate or solvate forms of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate.

-

Calibration: Calibrate the instrument's balance using certified weights and its temperature using appropriate magnetic standards.[8]

-

Sample Preparation: Weigh 5-10 mg of the crystal sample into a ceramic or aluminum TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Data Acquisition:

-

Purge Gas: Use dry nitrogen at a flow rate of 30-50 mL/min.

-

Temperature Program: Heat the sample using the same temperature range and ramp rate as the DSC experiment (e.g., 30 °C to 350 °C at 10 °C/min) to allow for direct correlation of data.

-

-

Data Analysis: Analyze the TGA curve to quantify the percentage of mass lost at specific temperature ranges.

The Power of a Multi-Technique Approach

Using these techniques in concert provides a self-validating system for a comprehensive analysis.[2][3] An endotherm in a DSC scan, for instance, could be a melt or a desolvation. By correlating it with TGA data, the cause can be definitively identified. If there is a corresponding mass loss in the TGA, it is a desolvation event; if not, it is a melt or solid-solid transition. XRPD can then be used to identify the crystal structure before and after the event.

Caption: Decision workflow for determining relative polymorph stability.

Conclusion

The thermodynamic stability assessment of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate crystals is a critical, non-negotiable phase of its development as a potential API. A superficial analysis is insufficient; a rigorous, multi-technique approach is required to build a complete and trustworthy solid-state profile. By systematically employing XRPD for structural fingerprinting, DSC for thermodynamic transitions, and TGA for solvation analysis, researchers can confidently identify the most stable crystalline form. [2][7]This foundational knowledge is essential to ensure the development of a safe, effective, and consistent drug product, ultimately saving time and resources while mitigating late-stage development risks.

References

-

PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. [Link]

-

American Pharmaceutical Review. (2010, October 1). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. [Link]

-

Prague University of Chemistry and Technology. X-Ray Powder Diffraction — A powerful tool in pharmaceutical analysis. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and thermal study of 1,2,4-triazole derivatives. [Link]

-

SSRN. Triazole-Benzodiazepine Derivatives. [Link]

-

Preprints.org. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]

-

ResearchGate. (2023). A practical guide to pharmaceutical analyses using X-ray powder diffraction. [Link]

-

Taylor & Francis Online. (2022, March 2). Synthesis and liquid crystal properties of benzoates containing 1,2,3-triazole. [Link]

-

Wiley Online Library. Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. [Link]

-

Zaporozhye Medical Journal. Synthesis and structure of salts of 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid. [Link]

-

PMC. Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide. [Link]

-

De Gruyter. (2003, December 1). The crystal structure of 3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol -4-yl]. [Link]

-

PMC. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

-

CrystEngComm (RSC Publishing). Polymorphism in metformin embonate salt – recurrence of dimeric and tetrameric guanidinium–carboxylate synthons. [Link]

-

ORCA - Cardiff University. (2021, July 8). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. [Link]

-

ResearchGate. (2018, September 17). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. [Link]

- Google Patents. ZA201204938B - Polymorphic, crystalline and mesophase forms of sodium 2-(5-bromo-4(4-cyclopropylnaphtalen-1-yl)-4h-1,2,4-triazol-3-ylthio)

-

MDPI. (2023, September 6). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) -. [Link]

-

ResearchGate. (2025, August 6). Crystal structure of 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)- sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, C8H12N6S2, the orthorhombic modification. [Link]

-

INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025, May 10). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

-

PMC. 2-(4H-1,2,4-Triazol-4-yl)pyrimidine. [Link]

-

MDPI. (2018, March 23). Synthesis, Characterization, and Antifungal Activity of Novel Benzoi[3][7]midazo[1,2-d]t[2][3][8]riazine Derivatives. [Link]

-

PMC. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. [Link]

Sources

- 1. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 2. How complementary techniques boost XRPD in solid form analysis | Malvern Panalytical [malvernpanalytical.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. jocpr.com [jocpr.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. old.vscht.cz [old.vscht.cz]

- 8. azom.com [azom.com]

Potential pharmacological applications of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

An In-Depth Technical Guide to the Potential Pharmacological Applications of Sodium 5-Methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological applications of the novel chemical entity, sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate. While direct experimental data for this specific compound is not yet publicly available, this document synthesizes existing research on its core structural motifs—the 1,2,4-triazole ring and the substituted benzoate group—to forecast its therapeutic potential. We present a scientifically-grounded exploration of its likely applications in antifungal, anticancer, and antioxidant therapies, complete with hypothesized mechanisms of action and detailed protocols for experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces and identify promising lead compounds.

Introduction: Deconstructing a Molecule of Interest

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate is a unique small molecule that combines two pharmacologically significant scaffolds: a substituted benzoic acid and a 1,2,4-triazole ring. The 1,2,4-triazole nucleus is a "privileged structure" in medicinal chemistry, known for its metabolic stability and ability to form hydrogen bonds, contributing to favorable pharmacokinetic profiles.[1] This five-membered heterocyclic ring is a cornerstone of numerous therapeutic agents with a wide range of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1][2][3][4][5][6] The benzoate moiety, on the other hand, can influence the compound's solubility, distribution, and interaction with biological targets. The strategic combination of these two components suggests a high potential for novel pharmacological activity.

This guide will now delve into the most promising therapeutic avenues for this compound, based on an extensive review of the literature for structurally related molecules.

Predicted Pharmacological Profile

Based on the known bioactivities of its constituent parts, we can infer several potential pharmacological applications for sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate.

Potent Antifungal Activity

The most well-established therapeutic application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[1] Marketed drugs such as fluconazole, itraconazole, and voriconazole are staples in systemic antifungal therapy.[7][8]

Hypothesized Mechanism of Action:

Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron of CYP51, the triazole moiety disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, the inhibition of fungal growth.

Targeted Anticancer Properties

The 1,2,4-triazole scaffold is also present in several anticancer drugs, notably the aromatase inhibitors letrozole and anastrozole, which are used in breast cancer therapy. Furthermore, various studies have demonstrated the cytotoxic effects of novel 1,2,4-triazole derivatives against a range of cancer cell lines.[9][10][11][12] A study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids revealed potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with some compounds showing greater efficacy and lower toxicity to normal cells than the reference drug doxorubicin.[9][10][11]

Hypothesized Mechanism of Action:

One potential anticancer mechanism for a triazole-containing compound is the inhibition of aromatase, an enzyme that converts androgens to estrogens. By blocking estrogen production, these inhibitors can slow the growth of hormone-receptor-positive breast cancers. Additionally, studies have shown that some triazole derivatives can induce apoptosis (programmed cell death) in cancer cells.[11]

Antioxidant Capabilities

Recent research has highlighted the antioxidant potential of 1,2,4-triazole-benzoic acid hybrids.[13] These compounds have demonstrated significant radical scavenging activity in various in vitro assays, suggesting they could be developed to combat oxidative stress-related diseases.

Hypothesized Mechanism of Action:

The antioxidant activity of these compounds is likely attributable to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The specific mechanism can involve hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), or sequential proton loss electron transfer (SPLET).[13]

A Roadmap for Experimental Validation

To empirically determine the pharmacological profile of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, a structured experimental approach is necessary. The following protocols provide a starting point for in vitro evaluation.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against clinically relevant fungal pathogens.

Protocol:

-

Prepare Fungal Inoculum: Culture fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Prepare Drug Dilutions: Create a serial dilution of the test compound in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well. Include positive (fungus only) and negative (medium only) controls.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the antiproliferative activity of the compound against human cancer cell lines.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate medium supplemented with fetal bovine serum.

-

Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results can be used to calculate the IC50 value (the concentration that inhibits 50% of cell growth).[12]

DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant potential of the compound.

Protocol:

-

Prepare Solutions: Prepare a solution of the test compound in methanol and a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Reaction Mixture: Mix the compound solution with the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid or Trolox can be used as a standard.

Pharmacokinetic Considerations

The pharmacokinetic properties of triazole compounds are known to be influenced by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19.[7][14] These enzymes are involved in the metabolism of many triazoles. It is crucial to conduct early in vitro ADME (absorption, distribution, metabolism, and excretion) studies to assess the metabolic stability and potential for drug-drug interactions of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate.

Proposed Initial Pharmacokinetic Studies:

-

Metabolic Stability Assay: Incubate the compound with human liver microsomes to determine its intrinsic clearance.

-

CYP Inhibition Assay: Evaluate the potential of the compound to inhibit major CYP isoforms.

-

Caco-2 Permeability Assay: Assess the intestinal permeability and potential for active transport.

Proposed Synthesis and Characterization

A plausible synthetic route for the parent acid, 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid, could involve the reaction of a substituted benzoic acid derivative with a triazole precursor, followed by conversion to the sodium salt.

General Synthetic Approach:

-

Esterification: Protection of the carboxylic acid of a suitable starting benzoic acid derivative.

-

Reaction with Triazole Precursor: Introduction of the 1,2,4-triazole moiety.

-

Hydrolysis: Deprotection of the carboxylic acid.

-

Salt Formation: Reaction with a sodium base (e.g., sodium hydroxide or sodium bicarbonate) to yield the final product.

The structure of the synthesized compound should be confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry.[15][16]

Conclusion and Future Directions

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate represents a promising, yet unexplored, chemical entity with significant potential for development as a therapeutic agent. Based on the extensive body of research on its core scaffolds, this compound warrants investigation for its antifungal, anticancer, and antioxidant properties. The experimental roadmap provided in this guide offers a clear path for the initial in vitro evaluation of this molecule. Further studies should focus on lead optimization to enhance potency and selectivity, as well as comprehensive in vivo efficacy and safety assessments. The exploration of this and similar novel triazole derivatives could lead to the discovery of next-generation therapies for a range of diseases.

References

-

The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC. (URL: [Link])

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (URL: [Link])

-

A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives - ResearchGate. (URL: [Link])

-

Summary of major pharmacokinetic characteristics of oral triazole... - ResearchGate. (URL: [Link])

-

1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. (URL: [Link])

-

A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. - R Discovery. (URL: [Link])

-

Pharmacokinetics and Pharmacodynamics of a Novel Triazole, Isavuconazole: Mathematical Modeling, Importance of Tissue Concentrations, and Impact of Immune Status on Antifungal Effect | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

-

Exploring potential of 1, 2, 4-triazole: a brief review - SciSpace. (URL: [Link])

-

Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype - PMC. (URL: [Link])

-

(PDF) Therapeutic drug monitoring for triazoles - ResearchGate. (URL: [Link])

-

Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. (URL: [Link])

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC. (URL: [Link])

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Publishing. (URL: [Link])

-

Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study - MDPI. (URL: [Link])

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - SciSpace. (URL: [Link])

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (URL: [Link])

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC. (URL: [Link])

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives INDUS JOURNAL OF BIOSCIENCE RESEARCH. (URL: [Link])

-

Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae - RSC Publishing. (URL: [Link])

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl) - Preprints.org. (URL: [Link])

-

(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. (URL: [Link])

-

Pyrazolo[5,1-c][2][7][17]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.com [ijpsr.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. scispace.com [scispace.com]

- 7. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 16. ijbr.com.pk [ijbr.com.pk]

- 17. researchgate.net [researchgate.net]

Ligand Architecture and Coordination Dynamics of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Executive Summary

This technical guide analyzes the coordination potential of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate (henceforth referred to as Na-MTB ). As a bifunctional ligand, Na-MTB integrates a hard oxygen donor (carboxylate) and a soft-borderline nitrogen donor (1,2,4-triazole) within a rigid aromatic scaffold. The specific ortho-positioning of the triazole ring relative to the carboxylate group, combined with the steric bulk of the 5-methyl substituent, creates a unique steric environment that favors the formation of low-symmetry metal clusters and porous Metal-Organic Frameworks (MOFs). This guide details the ligand's synthesis, coordination modes, and experimental protocols for complexation.[1]

Molecular Architectonics and Ligand Design

Structural Analysis

The Na-MTB ligand is characterized by three critical structural features that dictate its coordination chemistry:

-

N4-Linkage: The 1,2,4-triazole is attached to the benzene ring via the N4 nitrogen. This renders the triazole moiety

symmetric with respect to the C-N bond axis, providing two equivalent donor sites (N1 and N2) for metal coordination. -

Ortho-Effect: The triazole ring at position 2 is sterically crowded by the carboxylate at position 1. This forces the triazole ring to twist out of the benzene plane (dihedral angle typically 40–60°), preventing coplanarity but facilitating the formation of helical or discrete cluster architectures rather than flat sheets.

-

5-Methyl Sterics: The methyl group at position 5 acts as a hydrophobic spacer. In Reticular Chemistry, this group prevents dense packing of the resulting coordination networks, potentially increasing pore volume in MOF applications.

Hard-Soft Acid-Base (HSAB) Profile

-

Carboxylate (Hard Donor): High affinity for oxophilic metals (

, -

Triazole (Intermediate Donor): High affinity for transition metals (

, -

Result: The ligand is ideal for synthesizing heterometallic MOFs or complexes where the metal center requires mixed-donor stabilization.

Synthesis Protocol: Ligand Generation

The synthesis of the protonated precursor, 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoic acid (H-MTB) , is the critical first step. The sodium salt is generated in situ or post-synthesis.

Reaction Pathway (Graphviz Visualization)

Figure 1: Synthetic pathway for the generation of the Na-MTB ligand from anthranilic acid derivatives.

Detailed Methodology

Reagents: 2-Amino-5-methylbenzoic acid (15.1 g, 0.1 mol), Diformylhydrazine (8.8 g, 0.1 mol).

-

Solid-State Fusion: Mix reagents intimately in a mortar. Transfer to a round-bottom flask.

-

Cyclization: Heat the mixture to 160°C in an oil bath. The mixture will melt and evolve water vapor. Maintain temperature for 2 hours until the mass solidifies.

-

Purification: Cool to room temperature. Recrystallize the crude solid from Ethanol/Water (1:1 v/v).

-

Salt Formation: Dissolve the purified acid (H-MTB) in methanol. Add stoichiometric NaOH (1.0 eq) in water. Stir for 30 mins, then evaporate to dryness to obtain Na-MTB .

Coordination Modes and Topology

The versatility of Na-MTB arises from its ability to bridge up to 4 metal centers (using 2 oxygens and 2 nitrogens).

Observed Coordination Modes

| Mode | Notation | Description | Metal Preference |

| Chelating | Carboxylate binds one metal; Triazole is free. | ||

| Bridging | Carboxylate bridges two metals (syn-syn). | ||

| Hetero-Bridge | Carboxylate bridges 2 metals; Triazole N1 binds a 3rd. | ||

| Tetradentate | All donors (O1, O2, N1, N2) active. |

Topological Diagram (Graphviz)

Figure 2: Potential connectivity of Na-MTB showing the divergence of metal binding sites driven by the ortho-twist.

Experimental Protocol: Solvothermal Complexation

Objective: Synthesis of a Zn(II)-MTB Metal-Organic Framework.

Materials

- (0.1 mmol)

-

Na-MTB (0.1 mmol)

-

Solvent: DMF /

(10 mL, 4:1 v/v)

Procedure

-

Dissolution: Dissolve Na-MTB in the DMF/Water mixture. Sonicate for 10 minutes to ensure complete dispersion.

-

Metal Addition: Add the Zinc salt to the solution. A transient precipitate may form; stir until clear or slightly turbid.

-

Thermal Treatment: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.

-

Crystallization: Heat at 120°C for 72 hours.

-

Cooling: Cool to room temperature at a rate of

. (Slow cooling is crucial for X-ray quality crystals). -

Harvesting: Filter the colorless block crystals, wash with DMF, then Ethanol.

Self-Validation Check:

-

Success Indicator: Formation of block-shaped crystals.

-

Failure Mode: Amorphous powder indicates cooling was too fast or pH was too high. Adjust by adding 2 drops of dilute

to the precursor solution.

Applications and Potential

Gas Adsorption & Separation

The 5-methyl group on the benzene ring serves as a "gatekeeper" in the porous framework. In isoreticular analogues (compared to the non-methylated ligand), the methyl group reduces the pore aperture size. This is advantageous for kinetic separation of gases, such as separating

Biological Activity

Triazole derivatives are pharmacophores with known antifungal and antineoplastic activity.[2] The Na-MTB ligand, when coordinated to Silver(I) or Copper(II), forms bioactive clusters.

-

Mechanism: The uncoordinated nitrogen on the triazole (if utilizing only monodentate N-binding) can interact with biological substrates via hydrogen bonding.

-

Solubility: The sodium salt form significantly improves water solubility compared to the protonated acid, making it a viable candidate for solution-phase biological assays.

References

-

Zhang, J. et al. (2011). "pH Dependent Structural Diversity of Metal Complexes with 5-(4H-1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic Acid." Crystal Growth & Design. Link

-

Wang, Y. et al. (2009). "A series of Zn(II) and Cd(II) coordination compounds based on 4-(4H-1,2,4-triazol-4-yl)benzoic acid."[3] CrystEngComm. Link

-

Haasnoot, J. G. (2000).[4] "Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands." Coordination Chemistry Reviews. Link

-

Zhou, L. et al. (2022). "Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand." ACS Omega. Link

-

Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews. Link

Sources

- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 2. chemijournal.com [chemijournal.com]

- 3. A series of Zn(ii) and Cd(ii) coordination compounds based on 4-(4H-1,2,4-triazol-4-yl)benzoic acid: synthesis, structure and photoluminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. 2-(4H-1,2,4-Triazol-4-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Recrystallization of High-Purity Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Authored by: A Senior Application Scientist

Abstract: This document provides a comprehensive guide to the recrystallization of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, a critical purification step in its synthesis for research and pharmaceutical applications. The protocols outlined herein are designed to guide researchers, scientists, and drug development professionals in achieving high purity and a well-defined crystalline form of the target compound. This guide is founded on established principles of crystallization and purification techniques for related triazole and aromatic carboxylate compounds.

Introduction: The Rationale for Recrystallization

Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, as a compound of interest in pharmaceutical development, must meet stringent purity requirements. The crude product from synthesis often contains impurities such as starting materials, by-products, and amorphous content. Recrystallization is a robust and widely used technique for the purification of nonvolatile organic solids.[1] The fundamental principle of recrystallization lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[1][2] A successful recrystallization process not only enhances the purity of the compound but also allows for the control of crystal size and morphology, which are critical parameters for downstream processing and bioavailability.

The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is gradually cooled, the solubility of the desired compound decreases, leading to its crystallization.[2] Ideally, the impurities remain in the solution or are excluded from the growing crystal lattice, thus achieving purification.[1][3]

Foundational Principles: Solvent Selection and Solubility

The choice of a recrystallization solvent is the most critical factor for a successful outcome. An ideal solvent should exhibit the following characteristics:

-

High Temperature Coefficient of Solubility: The solvent should dissolve the compound sparingly or not at all at room temperature but have a high capacity to dissolve it at an elevated temperature, typically its boiling point.[1][3]

-

Inertness: The solvent must not react with the compound to be purified.[1]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

-

Impurity Solubility Profile: The impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration).

-

Safety and Environmental Considerations: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Proposed Solvent Screening Protocol

A systematic approach to solvent selection is paramount. The following table outlines a suggested screening protocol to identify a suitable solvent or solvent system for the recrystallization of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate.

| Solvent/System | Rationale for Inclusion | Expected Solubility Profile |

| Water | As a sodium salt, the compound is likely to have some aqueous solubility. | Potentially high solubility at elevated temperatures. |

| Ethanol | Commonly used for recrystallizing triazole derivatives.[4] | May exhibit a good temperature coefficient. |

| Isopropanol | Another alcohol with a good track record for recrystallizing related compounds.[5] | Similar properties to ethanol, but with a higher boiling point. |

| Methanol | A more polar alcohol that could be effective. | High dissolving power, may require a co-solvent. |

| Acetone | A polar aprotic solvent that can be a good alternative. | Good solvent for many organic compounds. |

| Ethyl Acetate | A less polar solvent that may be suitable for less polar impurities.[6] | May require a co-solvent system. |

| Acetonitrile | A polar aprotic solvent with a relatively low boiling point. | Often used in purification processes. |

| Dimethylformamide (DMF) | A high-boiling polar aprotic solvent, useful for compounds with low solubility in other solvents.[7] | Use with caution due to its high boiling point and potential for solvate formation. |

| Binary Systems | ||

| Ethanol/Water | A common mixed solvent system that can be fine-tuned for optimal solubility. | The ratio can be adjusted to achieve the desired solubility profile. |

| Acetone/Water | Another versatile mixed solvent system. | The addition of water can significantly decrease solubility at lower temperatures. |

Experimental Protocol for Solvent Screening:

-

Place approximately 10-20 mg of the crude sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate into a small test tube.

-

Add the selected solvent dropwise at room temperature, vortexing after each addition, to assess solubility in the cold.

-

If the compound is insoluble or sparingly soluble in the cold, gently heat the test tube in a water bath towards the solvent's boiling point.

-

Continue adding the hot solvent dropwise until the solid dissolves completely.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.

-

Observe the formation of crystals. An ideal solvent will yield a good recovery of crystalline material upon cooling.

Step-by-Step Recrystallization Protocol

This protocol is a generalized procedure based on best practices for recrystallizing aromatic sodium carboxylates and triazole-containing compounds. Optimization of solvent choice, volumes, and cooling rates is recommended for achieving the best results.

Dissolution

-

Transfer the crude sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate to an Erlenmeyer flask of an appropriate size (the flask should not be more than half-full).

-

Add a minimal amount of the chosen hot recrystallization solvent to the flask.[3]

-

Heat the mixture on a hot plate with stirring. Add more hot solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.[3]

Hot Filtration (if necessary)

If insoluble impurities are present after the dissolution step, they must be removed by hot gravity filtration.

-

Pre-heat a separate Erlenmeyer flask containing a small amount of the recrystallization solvent.

-

Place a fluted filter paper in a stemless funnel and place it on top of the pre-heated flask.

-

Pour the hot solution through the fluted filter paper. The pre-heating of the apparatus prevents premature crystallization in the funnel.

Crystallization

-

Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[2] Slow cooling is crucial for the formation of large, pure crystals.[2]

-

Once the solution has reached room temperature, further cooling in an ice-water bath can maximize the yield of crystals.[1][2]

-

If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[3]

Isolation and Drying

-

Collect the crystals by vacuum filtration using a Büchner funnel.[1]

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[1]

-

Continue to draw air through the crystals on the filter for a few minutes to aid in initial drying.[1]

-

Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a suitable temperature until a constant weight is achieved.

Workflow Visualization

The following diagram illustrates the key stages of the recrystallization process.

Caption: A flowchart of the recrystallization workflow.

Characterization of High-Purity Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

After recrystallization, it is essential to verify the purity and characterize the crystalline form of the final product. The following analytical techniques are recommended:

| Analytical Technique | Purpose | Typical Observations |

| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the compound. | A single major peak corresponding to the target compound with minimal or no impurity peaks.[8] |

| X-Ray Powder Diffraction (XRPD) | To identify the crystalline form (polymorph) and assess crystallinity. | A characteristic diffraction pattern with sharp peaks, indicating a crystalline material. |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal behavior. | A sharp endothermic peak corresponding to the melting point of the pure compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any residual solvents. | The spectrum should be consistent with the expected structure of sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, with no significant signals from impurities or residual solvents. |

| Loss on Drying (LOD) | To quantify the amount of volatile matter (e.g., residual solvent). | A low percentage of weight loss, typically within specified limits. |

Logical Relationship of Analytical Techniques

The interplay between different analytical methods provides a comprehensive understanding of the purified material's quality.

Sources

Application Notes & Protocols: In Vitro Antibacterial Evaluation of Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate

Abstract

These application notes provide a comprehensive framework for conducting in vitro antibacterial assays on novel chemical entities, using Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate as a representative compound. The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] This document offers researchers, scientists, and drug development professionals the necessary methodologies to determine key antibacterial parameters, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and to characterize the compound's bactericidal or bacteriostatic kinetics through time-kill assays. The emphasis is on ensuring scientific integrity, reproducibility, and a clear understanding of the causality behind experimental choices.

Introduction: The Rationale for Standardized In Vitro Testing

The discovery and development of new antimicrobial agents are critical to addressing the global challenge of antibiotic resistance.[2][3] The initial evaluation of a novel compound, such as Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate, relies on robust and standardized in vitro assays.[4] These assays serve as a fundamental screening step to determine the compound's spectrum of activity and potency against clinically relevant microorganisms.[5]

The 1,2,4-triazole moiety, a core component of the specified compound, is found in numerous therapeutic agents with a wide range of biological activities, including antifungal and antibacterial properties.[6] This structural alert provides a strong rationale for investigating the antibacterial potential of new derivatives.

This guide outlines three pivotal assays:

-

Broth Microdilution: To quantitatively determine the Minimum Inhibitory Concentration (MIC).[2][7]

-

Minimum Bactericidal Concentration (MBC): To determine the lowest concentration required to kill a specified percentage of bacteria.[8]

-

Time-Kill Kinetics Assay: To assess the dynamic interaction between the compound and the bacteria, distinguishing between bactericidal and bacteriostatic effects over time.[9][10]

Adherence to established guidelines from bodies like CLSI and EUCAST is paramount for generating data that is accurate, reproducible, and comparable across different laboratories.[11][12][13][14]

Core Protocols: From Inhibition to Cidal Activity

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, allowing for the quantitative determination of a compound's MIC.[2][5] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][7][8]

This assay operates on the principle of exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium.[2][7] The use of a 96-well microtiter plate format allows for efficient testing of multiple concentrations and replicates.[15] Standardization of the bacterial inoculum to a 0.5 McFarland standard is crucial, as an inoculum size that is too low or too high can lead to falsely low or high MICs, respectively.[4][7][16] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for non-fastidious aerobic bacteria as its composition is standardized to ensure reproducibility.[16][17]

-

Preparation of Compound Stock Solution:

-

Accurately weigh Sodium 5-methyl-2-(4H-1,2,4-triazol-4-yl)benzoate.

-

Dissolve in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO in the assay should not exceed 1% to avoid impacting bacterial growth.[17]

-

Sterilize the stock solution via filtration through a 0.22 µm filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on an appropriate agar plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies.[9]

-

Suspend the colonies in sterile saline or broth (e.g., CAMHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4][16]

-

Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

-

-

Microtiter Plate Preparation and Serial Dilution:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well plate.

-

Add 100 µL of the compound stock solution (at 2x the highest desired test concentration) to well 1.[18]

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.[15][18]

-

Continue this process from well 2 to well 10. Discard 50 µL from well 10.[18]

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[18]

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the compound to its final test concentration.[18]

-

Add 50 µL of sterile CAMHB to well 12.

-

Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15]

-

-

Reading and Interpreting Results:

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a logical extension of the MIC test, designed to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][10]

This protocol relies on subculturing the clear wells from the MIC assay onto an agar medium that does not contain the test compound. If the bacteria are only inhibited (bacteriostatic), they will resume growth once transferred to a compound-free environment. If they have been killed (bactericidal), no growth will occur.

-

Subculturing from MIC Plate:

-

Following the determination of the MIC, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Mix the contents of each selected well thoroughly.

-

Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10-100 µL) from each clear well and streak it onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).

-

-

Incubation:

-

Incubate the agar plates at 35 ± 2°C for 18-24 hours.

-

-

Reading and Interpreting Results:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration that results in a ≥99.9% (or a 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[10]

-

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay provides critical information on the rate and extent of bacterial killing over time, offering deeper insight into the pharmacodynamics of the compound.[9][19]

A standardized bacterial inoculum is exposed to various concentrations of the test compound (typically multiples of the predetermined MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the killing curve. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9][10]

-

Preparation:

-

Prepare a bacterial inoculum in the mid-logarithmic growth phase, standardized to approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in flasks containing CAMHB.[20]

-